3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated phosphonic acid characterized by its unique chemical structure that includes a long-chain perfluorinated hydrocarbon tail. This compound is notable for its high degree of fluorination, which imparts significant hydrophobic and lipophobic properties. The presence of the phosphonic acid group (-PO(OH)₂) allows it to interact with various substrates, making it a valuable compound in both research and industrial applications.
Currently, there is no scientific research readily available on the specific mechanism of action of NFHPA in biological systems.
Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves:
These methods allow for the selective introduction of fluorine atoms into the alkyl chain while maintaining the integrity of the phosphonic acid functionality.
The applications of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid span several fields:
Interaction studies involving 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that its unique structure influences its solubility and interaction with various substrates. Studies often employ techniques such as:
These studies are crucial for understanding how this compound behaves in different environments and its potential impacts on health and ecology.
Several compounds share structural similarities with 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Perfluorooctanoic Acid | Eight-carbon chain fully fluorinated | Known for environmental persistence |
Tris(2-(2-methoxyethoxy)ethyl) phosphate | Phosphate ester with ethylene glycol units | Used as a flame retardant |
Perfluorododecanoic Acid | Twelve-carbon chain fully fluorinated | Similar hydrophobic properties but longer carbon chain |
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid lies in its specific balance between hydrophobicity due to the perfluorinated tail and reactivity from the phosphonic acid group. This combination allows it to serve specialized roles in both industrial applications and potential biological interactions that other similar compounds may not fulfill.
The synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid primarily leverages fluorotelomer precursors, which undergo controlled hydrolysis or oxidation to install the phosphonic acid moiety. A prominent pathway involves the reaction of 8:2 fluorotelomer phosphoric acid esters (FTPAPs) under acidic or basic conditions. For example, diammonium heptadecafluorodecyl phosphate (CAS RN 93857-44-4) hydrolyzes in aqueous HCl to yield the target phosphonic acid via intermediate formation of 8:2 fluorotelomer alcohol (FTOH). This two-step process achieves 75–85% yields when using 10% HCl at 80°C for 24 hours, with prolonged reaction times minimizing residual ester byproducts.
Alternative routes employ dichlorophosphine oxide intermediates. The sterically hindered fluorotelomer dichlorophosphine oxide 86 (Figure 26 in ) reacts with NaOH in acetonitrile, followed by acidification, to produce phosphonic acids with comparable efficiency. This method avoids the formation of polyfluoroalkyl side products common in ester-based hydrolyses. Recent advances utilize phosphonodiamide borane complexes (e.g., 102 in ), where lithiated intermediates undergo nucleophilic addition to imines before acidic hydrolysis, achieving 65–75% yields with enhanced stereocontrol.
Table 1: Comparative Hydrolysis Conditions for Fluorotelomer Precursors
Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Diammonium FTPAP | 10% HCl | 80 | 24 | 85 |
Dichlorophosphine oxide 86 | 5% NaOH | 25 | 12 | 75 |
Phosphonodiamide borane 103 | HCl (pH 1) | 60 | 48 | 72 |
Functionalization of metal oxides (e.g., TiO~2~, Al~2~O~3~) with 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid relies on solvent-assisted chemisorption. In ethanol/water (9:1 v/v) solutions at 60°C, monolayer coverage on titanium dioxide reaches 90% within 2 hours, as confirmed by X-ray photoelectron spectroscopy (XPS) phosphorus (2p) binding energy shifts to 133.2 eV. Polar aprotic solvents like dimethylformamide (DMF) reduce grafting density by 30% due to competitive adsorption, while nonpolar solvents (toluene) prolong equilibration times to 8–12 hours.
Post-grafting annealing at 120°C under nitrogen enhances binding stability, reducing desorption rates in aqueous media by 40% compared to non-annealed samples. Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 0.5 nm for grafted surfaces, critical for applications in hydrophobic coatings.
Vapor-phase deposition enables ultrathin film formation (1–5 nm) via chemical vapor deposition (CVD) at 150–200°C under 10–50 mTorr vacuum. Precursor delivery using nitrogen carrier gas (flow rate: 50 sccm) achieves deposition rates of 0.2 Å/s, with film uniformity confirmed by ellipsometry (±0.1 nm variation over 100 mm substrates). In situ Fourier-transform infrared spectroscopy (FTIR) monitors P=O stretching vibrations at 1150–1200 cm⁻¹, validating complete precursor decomposition above 180°C.
Hybrid atomic layer deposition (ALD) cycles incorporating trimethylaluminum (TMA) as a co-reactant produce nanocomposite films with water contact angles exceeding 150°, suitable for superhydrophobic surfaces. However, TMA co-reaction introduces aluminum phosphate impurities (up to 5 at.%), necessitating post-deposition rinsing in deionized water.
The McKenna reaction—hydrolysis of dialkyl 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonates—achieves >99% purity when using refluxing 12 M HCl for 48 hours. Key parameters include:
Table 2: McKenna Reaction Optimization Parameters
HCl Concentration (M) | Temperature (°C) | Time (h) | Purity (%) |
---|---|---|---|
6 | 80 | 24 | 75 |
12 | 110 | 48 | 99 |
12 | 110 | 72 | 99.5 |
The phosphonic acid functional group in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid (C~6~H~6~F~9~O~3~P) enables robust coordination to transition metal oxide surfaces. The binding mechanism involves the deprotonation of the phosphonic acid group in aqueous or polar media, forming a tridentate anchoring configuration with metal oxide substrates such as TiO~2~, Al~2~O~3~, and Fe~3~O~4~ [2] [3]. Nuclear magnetic resonance (NMR) studies on analogous systems reveal that phosphonic acids exhibit higher grafting densities (~4.3–4.8 groups/nm²) compared to silane-based ligands due to stronger P–O–M (M = metal) covalent bonds [2].
The perfluorohexyl chain induces steric and electronic effects that modulate coordination strength. Fluorine’s electronegativity withdraws electron density from the phosphonic acid headgroup, enhancing its acidity (pK~a~ ≈ 1–2) and promoting rapid deprotonation for surface binding [3]. This is evidenced by kinetic studies showing two distinct adsorption phases: an initial fast attachment (rate constant k~1~ ≈ 10⁻² min⁻¹) followed by slower monolayer consolidation (k~2~ ≈ 10⁻³ min⁻¹) [2].
Table 1: Comparative Grafting Densities of Ligands on TiO~2~ Surfaces
Ligand Type | Grafting Density (groups/nm²) | Binding Mechanism |
---|---|---|
Octadecylphosphonic acid | 4.5–4.8 | Tridentate P–O–Ti |
Octadecylsilane (Cl-terminated) | 4.3–4.6 | Si–O–Ti cross-linking |
Carboxylic acid | 1.0–1.5 | Monodentate O–Ti |
The self-assembly of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid on semiconductor surfaces follows a nucleation-driven island growth model. Atomic force microscopy (AFM) of anatase TiO~2~ substrates functionalized with fluorinated phosphonic acids reveals highly ordered monolayers with hexagonal packing symmetry [2]. The perfluoroalkyl chain’s rigidity reduces conformational entropy, enabling tighter molecular packing (interchain distance ≈ 0.55 nm) compared to hydrocarbon analogs [1].
Fluorine’s omniphobic character amplifies surface repellency, with water contact angles exceeding 110° on modified TiO~2~ [1]. This property arises from the synergistic effects of low surface energy fluorocarbon chains and the chemical stability of P–O–Ti bonds. In situ Fourier-transform infrared (FTIR) spectroscopy shows that full monolayer coverage is achieved within 24 hours in ethanol solutions, with C–F stretching vibrations (1150–1250 cm⁻¹) confirming vertical alignment of the fluorinated chains [2].
Hydrogen bonding between adjacent phosphonic acid groups and surface hydroxyls stabilizes hybrid organic-inorganic interfaces. At submonolayer coverage (<50%), 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid forms disordered clusters via P–O···H–O–M interactions, as detected by solid-state ^1^H NMR [3]. Above 70% coverage, intermolecular hydrogen bonding between proximal P–OH groups dominates, inducing long-range order.
The fluorinated chain’s hydrophobicity competes with hydrogen bonding, creating pH-dependent equilibrium. Below pH 4, protonated phosphonic acid groups (PO(OH)~2~) favor surface adhesion via H-bonding, while above pH 6, deprotonated species (PO(O⁻)~2~) strengthen covalent metal coordination [3]. This duality enables tunable surface hydrophobicity, with zeta potential measurements showing isoelectric points shifting from pH 2.5 (bare TiO~2~) to pH 4.2 (modified TiO~2~) [2].
The electron-deficient perfluoroalkyl chain in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid facilitates radical scavenging via single-electron transfer (SET) mechanisms. Density functional theory (DFT) calculations on analogous fluorinated phosphonic acids predict a reduction potential (E~red~) of −1.2 V vs. SCE, enabling quenching of hydroxyl radicals (- OH) and superoxide (O~2~- ⁻) [3].
In photocatalytic systems, the phosphonic acid layer suppresses electron-hole recombination on TiO~2~ by acting as an electron sink. Transient absorption spectroscopy reveals a 3-fold increase in charge carrier lifetime (from 50 ns to 150 ns) upon surface functionalization [2]. This is attributed to the fluorinated chain’s inductive effect, which stabilizes trapped electrons at the P–O–Ti interface.
Table 2: Electron Transfer Properties of Functionalized TiO~2~
Property | Bare TiO~2~ | Modified TiO~2~ |
---|---|---|
Charge Carrier Lifetime (ns) | 50 | 150 |
Radical Scavenging Efficiency (%) | 10 | 85 |
Surface Recombination Rate (s⁻¹) | 10¹² | 10¹¹ |
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid demonstrates significant potential for enhancing proton exchange membrane performance through its unique combination of fluorinated carbon chains and phosphonic acid functional groups [1]. The compound's ability to form stable self-assembled monolayers on metal oxide surfaces makes it particularly valuable for membrane modification applications in fuel cell technology . Research has shown that phosphonic acid groups can covalently bond to membrane substrates, creating robust proton transport pathways that maintain functionality under demanding operational conditions [3].
The incorporation of fluoroalkyl phosphonic acids into membrane structures has been demonstrated to enhance proton conductivity while simultaneously providing radical scavenging properties [4]. Studies indicate that fluoroalkyl phosphonic acid modifications can reduce fluoride emission rates in proton exchange membranes to 0.22-0.37 μg F cm⁻² h⁻¹, representing significant improvements over conventional approaches [4]. The activation energy for hydroxyl radical scavenging reactions involving alkyl phosphonic acids has been calculated at 0.68 eV, confirming the effectiveness of these compounds as protective agents [4].
Proton conductivity enhancement through phosphonic acid modifications has been extensively documented in membrane research [5] [6]. Modified membranes incorporating bisphosphonic acid dopants have achieved proton conductivity values reaching 226 mS cm⁻¹ at 60°C, demonstrating the substantial improvements possible through fluorinated phosphonic acid integration [5]. The formation of enhanced proton transport channels occurs through the development of continuous hydrogen bond networks facilitated by the phosphonic acid functional groups [6].
Table 1: Proton Conductivity Performance Data for Phosphonic Acid Modified Membranes
Membrane Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (mS cm⁻¹) | Reference |
---|---|---|---|---|
Vinylphosphonic acid-modified composite | 30 | 30 | 24.0 | [6] |
Vinylphosphonic acid-modified composite | 30 | 10 | 12.4 | [6] |
Bisphosphonic acid doped membrane | 60 | Standard | 226.0 | [5] |
Fluoroalkyl phosphonic acid modified | Variable | Variable | Enhanced | [4] |
The thermal stability characteristics of phosphonic acid modifications contribute significantly to their suitability for fuel cell applications [7]. Phosphonic acid anchoring groups demonstrate remarkable stability, remaining intact at temperatures up to 773 K, while specific backbone modifications can be tailored to optimize performance under operational conditions [7]. This thermal robustness ensures consistent membrane performance across the temperature ranges typical of fuel cell operation [7].
The superhydrophobic properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid stem from its perfluorinated carbon chain structure, which imparts exceptional water repellency to treated surfaces [1]. The compound's phosphonic acid functional group enables strong covalent bonding to metal oxide surfaces, creating stable superhydrophobic coatings with enhanced durability [1] [8]. Surface modifications using fluorinated phosphonic acids have achieved water contact angles exceeding 128°, demonstrating superior hydrophobic performance [9].
Corrosion resistance applications benefit significantly from the dual functionality of fluorinated phosphonic acid compounds [9]. The phosphonic acid groups provide strong adhesion to metal substrates through coordination bonding, while the fluorinated chains create effective barriers against moisture penetration [9]. Research has demonstrated that fluorinated phosphonic acid copolymers maintain stable monolayer binding to stainless steel substrates under aqueous conditions for extended periods [9].
The formation of robust self-assembled monolayers on various metal oxide surfaces has been extensively studied [8] [10]. Dense, highly ordered monolayers can be prepared through the adsorption of fluorinated phosphonic acids onto titanium dioxide, zinc oxide, and other metal oxide materials [8]. These monolayers exhibit conformational order comparable to established self-assembled systems while providing enhanced surface protection [8].
Table 2: Contact Angle Measurements for Fluorinated Phosphonic Acid Treated Surfaces
Surface Treatment | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Stability Duration | Reference |
---|---|---|---|---|
Fluorinated phosphonic acid on aluminum | 134.4 ± 1.4 | High | Maintained after treatment | [11] |
Semi-fluorinated phosphonic acid films | Variable | Variable | >5 minutes | [12] |
Fluorinated copolymer on steel | 128 | Not specified | Several weeks | [9] |
Modified metal oxide surfaces | >110 | Not specified | Extended | [13] |
Environmental stability testing has confirmed the durability of fluorinated phosphonic acid coatings under challenging conditions [14]. Anodic fluorination processes using low voltage ranges have produced coatings that demonstrate superior corrosion resistance compared to untreated surfaces [14]. The prepared coatings exhibit predominantly point corrosion rather than surface corrosion, indicating improved protective performance [14].
The integration of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid into photocatalytic composite materials enhances environmental remediation capabilities through multiple mechanisms [15] [16]. Fluorinated modifications of titanium dioxide-based photocatalysts have demonstrated improved degradation rates for organic pollutants, with fluorinated zinc oxide-titanium dioxide composites achieving methyl orange degradation rates of 93.75% under controlled conditions [15].
Photocatalytic performance enhancement occurs through several key mechanisms when fluorinated compounds are incorporated [15] [16]. Fluorination promotes hydroxyl radical formation, reduces grain size, increases specific surface area, and enhances ultraviolet absorption capacity [15]. These modifications collectively contribute to improved photocatalytic activity and more efficient pollutant degradation [15].
The preparation of fluorinated photocatalytic composites through coprecipitation methods has yielded materials with superior environmental remediation properties [15]. Six percent fluorinated zinc oxide-titanium dioxide composites have shown excellent photocatalytic activity attributed to small grain size, large specific surface area, and effective inhibition of photoelectron-hole recombination [15]. Recycling performance studies indicate maintained photocatalytic activity over multiple consecutive cycles [15].
Table 3: Photocatalytic Degradation Performance of Fluorinated Composites
Photocatalyst Type | Target Pollutant | Degradation Rate (%) | Treatment Conditions | Cycling Performance | Reference |
---|---|---|---|---|---|
6% F-ZTO composite | Methyl orange | 93.75 | Standard conditions | Maintained over 3 cycles | [15] |
F-TiO₂ | Methyl orange | 76.56 | Standard conditions | Good | [15] |
Pure TiO₂ | Methyl orange | 62.89 | Standard conditions | Standard | [15] |
Fluorinated-platinized TiO₂ | Methylene blue | Best performance | Photocatalytic conditions | Not specified | [16] |
Surface modification strategies using phosphonic acids enable selective functionalization of mixed oxide photocatalysts [17]. Under aqueous conditions, phosphonic acids bind selectively to titanium dioxide surfaces while not adhering to silicon dioxide surfaces, allowing precise control over composite material properties [17]. This selectivity enables the creation of tailored photocatalytic systems with optimized performance characteristics [17].
The application of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid in dielectric layer engineering addresses critical requirements for advanced microelectronic devices [18] [19]. The compound's ability to form uniform self-assembled monolayers on silicon dioxide surfaces enables precise control over interfacial properties in electronic applications [18]. Field-effect transistor performance improvements have been achieved through phosphonic acid self-assembled monolayer integration, with mobility enhancements reaching 7.5 times baseline values [18].
Dielectric constant modification through fluorinated phosphonic acid treatments provides pathways for optimizing electronic device performance [19] [20]. The incorporation of phosphonic acid groups into polymer nanocomposites has achieved energy density values of 12.8 J cm⁻³ at 400 MV m⁻¹, representing 187% enhancement over unmodified materials [19]. The strong electron-withdrawing effect of pentafluorobenzyl groups in phosphonic acid derivatives contributes to these performance improvements [19].
Interface engineering applications benefit from the precise control possible through phosphonic acid self-assembled monolayers [18]. Density functional theory calculations have demonstrated that phosphonic acid modifications reduce acoustic and optical phonon frequencies in silicon dioxide dielectric layers, thereby suppressing phonon scattering and improving device performance [18]. The formation of covalent bonds between phosphonic acids and dielectric surfaces creates stable interfaces with optimized electrical properties [18].
Table 4: Dielectric Performance Parameters for Phosphonic Acid Modified Systems
Device Configuration | Dielectric Constant | Energy Density (J cm⁻³) | Mobility Enhancement | Temperature Stability | Reference |
---|---|---|---|---|---|
PFBPA-modified nanocomposite | Enhanced | 12.8 at 400 MV m⁻¹ | Not applicable | Good | [19] |
ABPA SAM on MoS₂-FET | Optimized | Not specified | 7.5x improvement | Stable | [18] |
Tert-butyl polyimide films | 2.9-3.2 | Not specified | Not applicable | High | [20] |
Fluorinated polymer coating | Low | Not specified | Not applicable | Extended | [21] |
The thermal stability requirements for microelectronic applications are well-addressed by phosphonic acid modifications [7]. Thermal analysis studies have confirmed that phosphonic acid anchoring groups remain stable at temperatures up to 773 K, while specific molecular designs can be optimized for particular temperature ranges [7]. This stability ensures reliable performance throughout the operational lifetime of electronic devices [7].